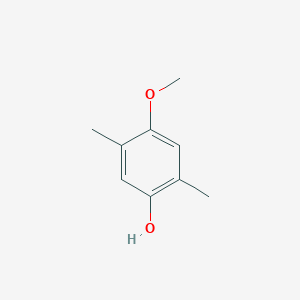

4-Methoxy-2,5-dimethylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-2,5-dimethylphenol is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is a phenol with a methoxy group in the para position .

Molecular Structure Analysis

The InChI code for 4-Methoxy-2,5-dimethylphenol is1S/C9H12O2/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5,10H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Oxidation Products Analysis :

- A study by Westra et al. (1968) analyzed the oxidation product of 4-methoxy-2,6-dimethylphenol, an o-quinone methide trimer, using proton magnetic resonance spectroscopy. This research provides insights into the structural analysis of compounds derived from 4-methoxy-2,5-dimethylphenol (Westra, J., Huysmans, W., Mijs, W., Gaur, H., Vriend, J., & Smidt, J. (1968)).

Solvolysis Studies :

- Fischer, Henderson, and Smyth (1986) explored the solvolysis of 1,4-dimethyl-4-nitrocyclohexa-2,5-dien-1-ol, leading to various products including 4-methoxy-1,4-dimethylcyclohexa-2,5-dienol, highlighting the chemical transformations involving 4-methoxy-2,5-dimethylphenol derivatives (Fischer, A., Henderson, G., & Smyth, T. A. (1986)).

Electrochemical Properties and Reactions :

- Yoshida, Takeda, and Fueno (1991) investigated the electrooxidation of thiophenes, including the formation of 2,5-dimethoxy adducts from 2,5-dimethylthiophene, which is relevant to the study of electrochemical properties of methoxy-substituted compounds (Yoshida, K., Takeda, K., & Fueno, T. (1991)).

Solubility Studies :

- Domańska (1988) reported on the solubility of 2,5-dimethylphenol and 3,4-dimethylphenol in binary solvent mixtures, providing insights into the solubility characteristics of methoxyphenol derivatives (Domańska, U. (1988)).

Copolymerization and Thermodynamic Properties :

- Jauhiainen (1982) studied the copolymerization of 2,6-dimethoxyphenol and 2,6-dimethylphenol and the effect of copolymer structure on thermodynamic properties in the solid state. This research is relevant to the application of methoxy-substituted phenols in polymer science (Jauhiainen, T. (1982)).

Kinetics of Alkali-Catalyzed Reactions :

- Malhotra and Tyagi (1980) performed a kinetic study of the reaction between 2,5-dimethylphenol and formaldehyde, catalyzed by sodium hydroxide. This study contributes to understanding the kinetics of reactions involving methoxyphenol derivatives (Malhotra, H., & Tyagi, V. P. (1980)).

Photoremovable Protecting Group for Carboxylic Acids :

- Zabadal, Pelliccioli, Klán, and Wirz (2001) investigated the use of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids, demonstrating a potential application of methoxyphenol derivatives in organic synthesis and biochemistry (Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J. (2001)).

Degradation and Kinetics in Water Treatment :

- Li et al. (2020) explored the degradation of 4-chloro-3,5-dimethylphenol in water using UV and persulfate processes. This study provides insights into the application of methoxyphenol derivatives in environmental chemistry and water treatment (Li, W., Guo, H., Wang, C., Zhang, Y., Cheng, X., Wang, J., Yang, B., Du, E.).

Safety and Hazards

Mechanism of Action

Target of Action

4-Methoxy-2,5-dimethylphenol is a chemical compound that has been identified to have potential toxic effects on specific target organs . It is known to cause respiratory tract irritation, skin corrosion/irritation, and serious eye damage/eye irritation .

Mode of Action

It is known that the compound interacts with its targets, causing changes that lead to the aforementioned toxic effects .

Biochemical Pathways

For instance, Pseudomonas sp. strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway .

Pharmacokinetics

Its molecular weight is 15219, which may influence its bioavailability .

Result of Action

Given its toxic effects, it is likely that the compound induces cellular damage in its target organs, leading to the observed symptoms .

properties

IUPAC Name |

4-methoxy-2,5-dimethylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJUMWLTZYPPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,5-dimethylphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2459687.png)

![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)

![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)

![4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2459699.png)

![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)

![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)

![N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2459708.png)